11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- is a polycyclic aromatic compound characterized by its unique structure and properties. With the molecular formula and a molecular weight of 236.31 g/mol, this compound features a ketone functional group and two methyl substituents on the cycloheptanaphthalene framework. Its CAS number is 58111-76-5, and it is recognized for its potential applications in various fields, including organic chemistry and medicinal research .
This compound falls under the category of aromatic ketones due to the presence of a ketone functional group attached to a fused bicyclic structure. It is also classified as a polycyclic aromatic hydrocarbon, which contributes to its chemical reactivity and potential biological activities.
The synthesis of 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- can be achieved through several synthetic routes:
The specific reaction conditions, such as temperature, solvent choice, and catalyst presence, greatly influence the yield and purity of the final product. For instance, using Lewis acids can enhance cyclization efficiency.
The molecular structure of 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 9,9-dimethyl-10H-cyclohepta[a]naphthalen-11-one |
| InChI Key | JDDNQENJBLEAQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C2=C(C=CC3=CC=CC=C32)C=C1)C |
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- participates in several notable chemical reactions:
The choice of reagents and reaction conditions significantly impacts the product distribution and reaction kinetics.
The mechanism of action for 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- involves its interaction with biological targets at the molecular level. It may exert effects by:
Research into its pharmacological properties is ongoing to elucidate these mechanisms further .
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- has several scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: